OMDM-2 OMDM-2 Numerous analogs of arachidonoyl ethanolamide1 (AEA, anandamide;) potentiate its biological activity. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. OMDM-2 is an endocannabinoid analog specifically designed to be a potent and selective inhibitor of the cellular uptake of AEA. Structurally, OMDM-2 is the amide of (R)-tyrosinol with oleic acid. In RBL-2H3 cells, OMDM-2 inhibits the cellular uptake of tritiated AEA with an IC50 of 3 µM, with negligible effects on the CB1 receptor and VR1.3
Metabolically stable inhibitor of anandamide cellular uptake (Ki = 3 μM). Displays relatively low affinity for CB1 and CB2 receptors (Ki values are 5.1 and > 10 μM) and for vanilloid VR1 receptors (EC50 = 10 μM). Has minimal activity against FAAH (Ki > 50 μM). Active in vivo.
Brand Name: Vulcanchem
CAS No.: 616884-63-0
VCID: VC0004407
InChI: InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m1/s1
SMILES: CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO
Molecular Formula: C27H45NO3
Molecular Weight: 431.7 g/mol

OMDM-2

CAS No.: 616884-63-0

Cat. No.: VC0004407

Molecular Formula: C27H45NO3

Molecular Weight: 431.7 g/mol

* For research use only. Not for human or veterinary use.

OMDM-2 - 616884-63-0

Specification

Description Numerous analogs of arachidonoyl ethanolamide1 (AEA, anandamide;) potentiate its biological activity. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. OMDM-2 is an endocannabinoid analog specifically designed to be a potent and selective inhibitor of the cellular uptake of AEA. Structurally, OMDM-2 is the amide of (R)-tyrosinol with oleic acid. In RBL-2H3 cells, OMDM-2 inhibits the cellular uptake of tritiated AEA with an IC50 of 3 µM, with negligible effects on the CB1 receptor and VR1.3
Metabolically stable inhibitor of anandamide cellular uptake (Ki = 3 μM). Displays relatively low affinity for CB1 and CB2 receptors (Ki values are 5.1 and > 10 μM) and for vanilloid VR1 receptors (EC50 = 10 μM). Has minimal activity against FAAH (Ki > 50 μM). Active in vivo.
CAS No. 616884-63-0
Molecular Formula C27H45NO3
Molecular Weight 431.7 g/mol
IUPAC Name (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide
Standard InChI InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m1/s1
Standard InChI Key ICDMLAQPOAVWNH-HAAQQRBASA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)O)CO
SMILES CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO
Appearance Assay:≥98%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator